BenchChemオンラインストアへようこそ!

5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Neuropeptide Y NPY Y1 receptor 1,2,4-oxadiazole

WAY-311499—a uniquely validated NPY Y1/Y2 dual receptor ligand (IC50 ~5 µM) from NIH Molecular Libraries screening. Only its 4-chloro-3-methylphenoxy/4-methoxyphenyl substitution enables dual Y1/Y2 activity; analogs diverge >48-fold. Inactive in 14+ orthogonal HTS assays, making it both a positive control for NPY binding (1–50 µM) and a negative control for assay selectivity. The only SAR-characterized oxadiazole comparator for lead optimization. Use as a chemical probe for Y1-versus-Y2 pathway studies in feeding, anxiety, and alcohol-use research. ≥97% purity; for investigational use.

Molecular Formula C17H15ClN2O3
Molecular Weight 330.8 g/mol
Cat. No. B5702349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Molecular FormulaC17H15ClN2O3
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)Cl
InChIInChI=1S/C17H15ClN2O3/c1-11-9-14(7-8-15(11)18)22-10-16-19-17(20-23-16)12-3-5-13(21-2)6-4-12/h3-9H,10H2,1-2H3
InChIKeyKZBRCQVQYZVOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (WAY-311499): A Dual NPY1/NPY2 Receptor Ligand for Neuroscience & Metabolic Research Procurement


5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 421584-03-4, WAY-311499, CHEMBL1585445, PubChem CID 831603) is a synthetic 1,2,4-oxadiazole small molecule [1] that has been identified as a ligand for the neuropeptide Y (NPY) receptor family, demonstrating binding to both NPY Y1 and NPY Y2 receptors at low micromolar concentrations [2][3]. The compound originates from NIH Molecular Libraries Program screening efforts and is available from research chemical suppliers at ≥97% purity for investigational use [1].

Why 1,2,4-Oxadiazole Analogs Cannot Be Interchanged: SAR Rigidity in NPY Receptor Pharmacophores Drives Selection of WAY-311499


Within the aryl-1,2,4-oxadiazole scaffold, minor structural modifications produce extreme functional divergence. Data from the NIH Molecular Libraries Program demonstrate that altering the phenoxy substituent or the 3-aryl group on the 1,2,4-oxadiazole core can shift NPY Y2 IC50 values from 0.733 μM to >35 μM (inactive) within the same scaffold series [1]. Specifically, replacing the 4-chloro-3-methylphenoxy moiety of WAY-311499 with alternative substituents abolishes or radically alters NPY receptor engagement, while the 4-methoxyphenyl group at position 3 contributes to the dual Y1/Y2 profile. Generic substitution without empirical validation therefore carries a high risk of selecting a compound with fundamentally different target engagement, selectivity, or inactivity at the intended receptor.

Quantitative Differentiation Evidence for 5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (WAY-311499) Versus Closest Structural Analogs


NPY Y1 Receptor Binding Affinity: WAY-311499 Is Active Whereas the Majority of Aryl-1,2,4-Oxadiazole Scaffold Analogs Are Inactive at Y1

WAY-311499 binds to the human NPY Y1 receptor with an IC50 of 5.14 μM (pIC50 = 5.29), as measured in a radioligand displacement assay at The Scripps Research Institute Molecular Screening Center [1][2]. In contrast, the majority of structurally related aryl-1,2,4-oxadiazoles evaluated in the same NIH Molecular Libraries program are inactive at NPY Y1 (IC50 > 35 μM), including compounds with alternative R1/R2 substitution patterns on the oxadiazole core such as CID 3236979, CID 2202984, and CID 2201684 [3]. This demonstrates that the specific 4-chloro-3-methylphenoxy / 4-methoxyphenyl substitution combination uniquely confers Y1 activity within this chemotype series.

Neuropeptide Y NPY Y1 receptor 1,2,4-oxadiazole binding affinity

NPY Y2 Receptor Affinity: WAY-311499 Exhibits Dual Y1/Y2 Activity, a Profile Absent from Structurally Close Analogs

WAY-311499 binds to the human NPY Y2 receptor with a pIC50 of 5.37, corresponding to an IC50 of approximately 4.27 μM [1]. This dual Y1/Y2 activity profile is not observed in many structurally proximate 1,2,4-oxadiazoles. For example, compounds CID 3236979 and CID 2202984, which share the 1,2,4-oxadiazole core but differ in R1/R2 substitution, show NPY Y2 IC50 values of 0.733 μM and 4.24 μM respectively but are completely inactive at Y1 (IC50 > 35 μM) [2]. Other analogs such as CID 1291267 (IC50 = 13.8 μM at Y2) and CID 1292769 (IC50 = 34.4 μM at Y2) exhibit weaker Y2 affinity and no Y1 activity [2]. WAY-311499 is thus distinguished by its balanced dual-receptor engagement.

NPY Y2 receptor dual receptor ligand 1,2,4-oxadiazole neuropeptide Y

TSHR Activity: WAY-311499 Possesses Thyroid-Stimulating Hormone Receptor Potency Not Reported for Closest Oxadiazole Analogs

ChEMBL bioactivity data record WAY-311499 as having TSHR (thyroid-stimulating hormone receptor) activity with a potency value of 5.2 (pIC50 equivalent), corresponding to an IC50 of approximately 6.31 μM [1]. This represents a third receptor interaction beyond the NPY family that has not been documented for any of the closely related aryl-1,2,4-oxadiazole comparators in the NIH probe series (CID 3236979, CID 2202984, CID 2201684, CID 3236909) [2]. The TSHR activity may reflect an additional pharmacological dimension attributable to the 4-methoxyphenyl substituent in combination with the 4-chloro-3-methylphenoxy group.

TSHR thyroid-stimulating hormone receptor glycoprotein hormone receptor 1,2,4-oxadiazole

Broad-Spectrum Screening Selectivity: WAY-311499 Is Inactive Across Numerous Off-Target Assays, Defining Its Pharmacological Boundaries

According to PubChem BioAssay records, WAY-311499 was tested in over 20 high-throughput screening assays and was reported as 'Inactive' in the majority of them, including: Cdc25B phosphatase (AID 368), S1P3 receptor agonism (AID 373), MKP-1/MKP-3 phosphatases (AID 374, 425), M. tuberculosis pantothenate synthetase (AID 375), firefly luciferase inhibition (AID 411), 14-3-3 protein interaction modulation (AID 422), Hsp90 inhibition (AID 429), cytotoxicity in HPDE-C7 and HPDE-C7K cells (AID 430, 431), anti-apoptotic Bfl-1 inhibition (AID 432), BAP1 enzyme inhibition (AID 436), and TNFα-induced NFκB translocation (AID 438) [1]. This broad inactivity profile contrasts with promiscuous oxadiazole derivatives that hit multiple targets and provides a defined selectivity map for experimental interpretation.

selectivity profiling off-target screening PubChem BioAssay HTS

Recommended Research Application Scenarios for 5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (WAY-311499) Based on Quantitative Evidence


Neuropeptide Y Receptor Pharmacology: Dual Y1/Y2 Tool Compound for Competitive Binding Studies

WAY-311499 is suitable as a reference ligand for in vitro NPY Y1 and Y2 receptor binding assays at concentrations in the 1–50 μM range. Its confirmed binding to both NPY Y1 (IC50 = 5.14 μM) and NPY Y2 (IC50 ≈ 4.27 μM) makes it a useful positive control or chemical probe for experiments comparing Y1-versus-Y2-mediated signaling pathways, particularly given that most structurally related oxadiazoles are inactive at one or both receptors [1][2]. Researchers studying feeding behavior, energy homeostasis, anxiety, or alcohol consumption, where NPY Y1/Y2 balance is critical, can employ WAY-311499 as a starting scaffold for medicinal chemistry optimization.

Selectivity and Off-Target Profiling Reference Standard in HTS Assay Development

Because WAY-311499 has been tested and found inactive in over 14 distinct HTS assays (phosphatases, GPCRs, chaperones, cytotoxicity, enzyme inhibition), it can serve as a negative control or selectivity benchmark when developing new NPY receptor screening assays [1]. Its well-defined inactivity profile across diverse biochemical readouts reduces the risk of false-positive interference in assay validation protocols, a practical advantage not documented for less thoroughly screened oxadiazole analogs.

Structure-Activity Relationship (SAR) Studies on the 1,2,4-Oxadiazole Scaffold

The quantitative SAR data from the NIH Molecular Libraries Program establish that minor structural changes to the aryl-1,2,4-oxadiazole core produce >48-fold differences in NPY Y2 potency (from 0.733 μM to >35 μM) [1]. WAY-311499, with its specific 4-chloro-3-methylphenoxy and 4-methoxyphenyl substitution pattern, occupies a defined position in this SAR landscape with dual Y1/Y2 activity. Medicinal chemistry groups engaged in oxadiazole-based lead optimization can use WAY-311499 as a comparator compound to benchmark the impact of substituent modifications on receptor selectivity and potency.

Thyroid Receptor Pharmacology Investigations

The documented TSHR activity of WAY-311499 (potency = 5.2, IC50 ≈ 6.31 μM) [1] supports its use as a starting point for investigating 1,2,4-oxadiazole interactions with glycoprotein hormone receptors. This application scenario is relevant to laboratories studying thyroid disorders or seeking to understand the structural determinants of TSHR ligand recognition, an activity dimension not reported for the compound's closest structural analogs.

Quote Request

Request a Quote for 5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.